molecular formula C14H22N4O2S B7083871 N-[4-[(2-methyl-3-oxo-2-propylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide

N-[4-[(2-methyl-3-oxo-2-propylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B7083871
M. Wt: 310.42 g/mol
InChI Key: RTWFOEITSLGVQU-UHFFFAOYSA-N
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Description

N-[4-[(2-methyl-3-oxo-2-propylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound featuring a piperazine ring, a thiazole ring, and an acetamide group

Properties

IUPAC Name

N-[4-[(2-methyl-3-oxo-2-propylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-4-5-14(3)12(20)15-6-7-18(14)8-11-9-21-13(17-11)16-10(2)19/h9H,4-8H2,1-3H3,(H,15,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWFOEITSLGVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(=O)NCCN1CC2=CSC(=N2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-methyl-3-oxo-2-propylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine derivative. This can be achieved by reacting 2-methyl-3-oxo-2-propylpiperazine with a suitable alkylating agent under controlled conditions.

    Thiazole Ring Formation: The next step is the formation of the thiazole ring. This is usually done by reacting the piperazine intermediate with a thioamide or a similar sulfur-containing compound.

    Acetamide Group Addition: Finally, the acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-methyl-3-oxo-2-propylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[4-[(2-methyl-3-oxo-2-propylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-[4-[(2-methyl-3-oxo-2-propylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit enzyme activity or block receptor sites, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(2-methyl-3-oxo-2-propylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide
  • N-[4-[(2-methyl-3-oxo-2-propylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]propionamide
  • N-[4-[(2-methyl-3-oxo-2-propylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]butyramide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug design and other applications.

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